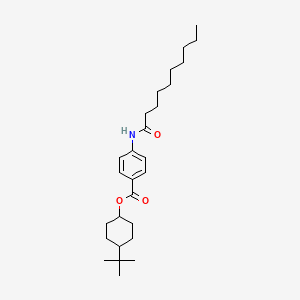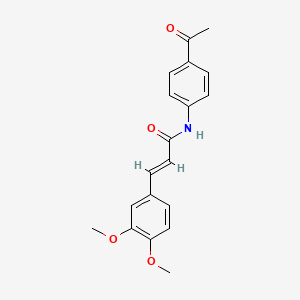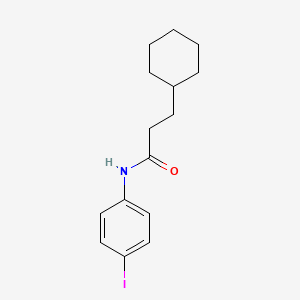![molecular formula C29H23N2OPS B15015085 (Z)-2-cyano-1-{[(4-methylphenyl)carbonyl]amino}-2-(triphenylphosphonio)ethenethiolate](/img/structure/B15015085.png)
(Z)-2-cyano-1-{[(4-methylphenyl)carbonyl]amino}-2-(triphenylphosphonio)ethenethiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1Z)-2-CYANO-1-[(4-METHYLPHENYL)FORMAMIDO]-2-(TRIPHENYLPHOSPHANIUMYL)ETH-1-EN-1-YL]SULFANIDE is a complex organic compound with a unique structure that includes cyano, formamido, triphenylphosphonium, and sulfanide groups
準備方法
The synthesis of [(1Z)-2-CYANO-1-[(4-METHYLPHENYL)FORMAMIDO]-2-(TRIPHENYLPHOSPHANIUMYL)ETH-1-EN-1-YL]SULFANIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve scaling up these laboratory procedures while ensuring the purity and yield of the final product.
化学反応の分析
[(1Z)-2-CYANO-1-[(4-METHYLPHENYL)FORMAMIDO]-2-(TRIPHENYLPHOSPHANIUMYL)ETH-1-EN-1-YL]SULFANIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano and formamido groups. Common reagents and conditions for these reactions include the use of catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
[(1Z)-2-CYANO-1-[(4-METHYLPHENYL)FORMAMIDO]-2-(TRIPHENYLPHOSPHANIUMYL)ETH-1-EN-1-YL]SULFANIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism by which [(1Z)-2-CYANO-1-[(4-METHYLPHENYL)FORMAMIDO]-2-(TRIPHENYLPHOSPHANIUMYL)ETH-1-EN-1-YL]SULFANIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways involved depend on the specific application and context of its use.
類似化合物との比較
[(1Z)-2-CYANO-1-[(4-METHYLPHENYL)FORMAMIDO]-2-(TRIPHENYLPHOSPHANIUMYL)ETH-1-EN-1-YL]SULFANIDE can be compared with other similar compounds, such as those used in Suzuki–Miyaura coupling reactions . These compounds share some structural features but differ in their specific functional groups and reactivity. The uniqueness of [(1Z)-2-CYANO-1-[(4-METHYLPHENYL)FORMAMIDO]-2-(TRIPHENYLPHOSPHANIUMYL)ETH-1-EN-1-YL]SULFANIDE lies in its combination of cyano, formamido, triphenylphosphonium, and sulfanide groups, which confer distinct chemical and biological properties.
特性
分子式 |
C29H23N2OPS |
|---|---|
分子量 |
478.5 g/mol |
IUPAC名 |
N-[2-cyano-2-(triphenyl-λ5-phosphanylidene)ethanethioyl]-4-methylbenzamide |
InChI |
InChI=1S/C29H23N2OPS/c1-22-17-19-23(20-18-22)28(32)31-29(34)27(21-30)33(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-20H,1H3,(H,31,32,34) |
InChIキー |
VXYAMBASRCGELC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B15015006.png)
![2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethylphenol](/img/structure/B15015016.png)
![2-(3-methoxyphenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B15015028.png)

![2-[(2Z)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B15015036.png)
![3-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B15015042.png)
![(3E)-N-(3-chloro-2-methylphenyl)-3-{2-[(2-iodophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15015055.png)

![N-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15015062.png)
![2,4-diiodo-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15015075.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15015077.png)
![2-(4-Bromobenzoyloxy)-5-[(E)-{[2-(3-bromophenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B15015091.png)

![(2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B15015097.png)
